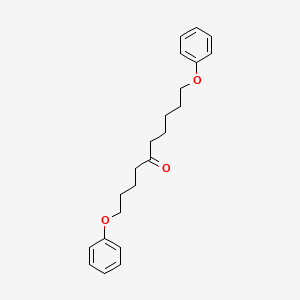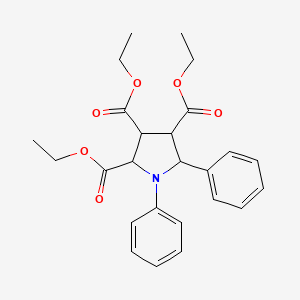
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with phenyl groups and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of strong acids or bases as catalysts can facilitate the cyclization process, while solvents like dichloromethane or toluene are used to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mécanisme D'action
The mechanism by which Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Similar in having ester functionalities but differs in the core structure being a triazine ring.
Triethyl 1,3,5-benzenetricarboxylate: Similar ester groups but with a benzene ring as the core structure.
Uniqueness
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is unique due to its pyrrolidine ring structure, which imparts different chemical and physical properties compared to the triazine and benzene analogs.
Propriétés
Numéro CAS |
652991-48-5 |
|---|---|
Formule moléculaire |
C25H29NO6 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate |
InChI |
InChI=1S/C25H29NO6/c1-4-30-23(27)19-20(24(28)31-5-2)22(25(29)32-6-3)26(18-15-11-8-12-16-18)21(19)17-13-9-7-10-14-17/h7-16,19-22H,4-6H2,1-3H3 |
Clé InChI |
CCLRGVNYUFPPFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
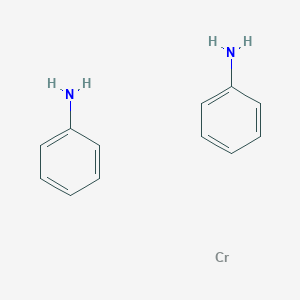
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)


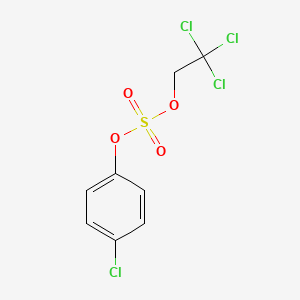
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

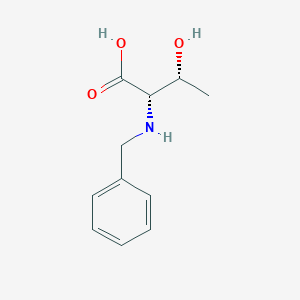
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
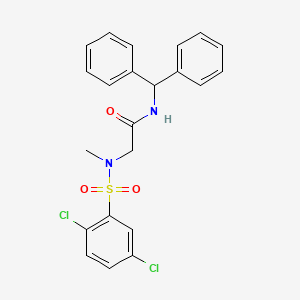
![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)
